ML RR-S2 CDA ammonium salt

Beschreibung

Theoretical Framework of Cyclic Dinucleotide Signaling in Innate Immunity

Cyclic dinucleotides are small molecules composed of two nucleoside monophosphates joined by two phosphodiester bonds. mdpi.com In bacteria, CDNs like cyclic di-GMP (c-di-GMP) and cyclic di-AMP (c-di-AMP) regulate a variety of cellular processes. nih.gov In mammals, the innate immune system has evolved to recognize these bacterial CDNs, as well as endogenous CDNs produced in response to cytosolic DNA, as danger signals. wikipedia.orgresearchgate.net

The recognition of these molecular patterns is a core principle of innate immunity, mediated by pattern recognition receptors (PRRs). nih.gov When pathogens invade or cellular damage occurs, DNA can be released into the cytoplasm, a cellular compartment where it is not normally found. wikipedia.org This misplaced DNA is detected by the enzyme cyclic GMP-AMP synthase (cGAS). wikipedia.orgmdpi.com Upon binding to DNA, cGAS is activated and synthesizes a specific CDN called cyclic GMP-AMP (cGAMP). wikipedia.orgmdpi.com This molecule then acts as a second messenger, initiating a signaling cascade that alerts the cell to the presence of a potential threat. mdpi.com

The STING Pathway: Mechanistic Overview and Biological Significance

The signaling cascade initiated by cGAMP is critically dependent on the Stimulator of Interferon Genes (STING) protein. wikipedia.orgnih.gov STING is an endoplasmic reticulum-resident protein that functions as a direct sensor for CDNs. nih.gov Upon binding of cGAMP, STING undergoes a conformational change, leading to its activation and translocation from the endoplasmic reticulum. nih.gov

Activated STING serves as a scaffold to recruit and activate other signaling proteins, most notably TANK-binding kinase 1 (TBK1). wikipedia.org TBK1, in turn, phosphorylates and activates the transcription factor interferon regulatory factor 3 (IRF3). wikipedia.org Activated IRF3 then translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines. wikipedia.orgnih.gov STING can also activate the NF-κB transcription factor, further contributing to the inflammatory response. frontiersin.org

The biological significance of the STING pathway is vast. It plays a crucial role in the host defense against a wide range of pathogens, including DNA viruses, some RNA viruses, and intracellular bacteria. wikipedia.orgnih.gov Beyond its role in anti-pathogen immunity, the STING pathway is also implicated in anti-tumor immunity. frontiersin.orgresearchgate.net The presence of tumor-derived DNA in the cytoplasm of cancer cells or immune cells within the tumor microenvironment can activate the cGAS-STING pathway, leading to an anti-tumor immune response. frontiersin.org However, dysregulation of the STING pathway has also been linked to autoimmune and inflammatory diseases. nih.gov

Evolution of Synthetic STING Agonists: A Research Perspective

The discovery of the cGAS-STING pathway's central role in immunity has spurred significant interest in developing synthetic STING agonists for therapeutic applications, particularly in cancer immunotherapy. nih.govfrontiersin.org Natural CDNs, while effective at activating STING, have limitations such as poor stability and cell permeability, which can hinder their therapeutic potential. cancerbiomed.org

To overcome these challenges, researchers have focused on creating synthetic CDN analogs with improved properties. cancerbiomed.org These efforts have led to the development of molecules with enhanced stability against enzymatic degradation, greater affinity for STING, and the ability to activate various human STING alleles. unige.chgoogle.com The modifications often involve altering the phosphodiester backbone, such as replacing the non-bridging oxygen atoms with sulfur, creating dithioate analogs. aacrjournals.org These synthetic agonists are being investigated for their potential to be used alone or in combination with other therapies, like immune checkpoint inhibitors and radiation, to enhance anti-tumor responses. researchgate.netnih.gov The development of these more potent and stable STING agonists represents a significant advancement in the field, with numerous preclinical studies and clinical trials underway to evaluate their efficacy. researchgate.netnih.govfrontiersin.org

Rationale for Investigating ML RR-S2 CDA Ammonium (B1175870) Salt in Basic and Applied Sciences

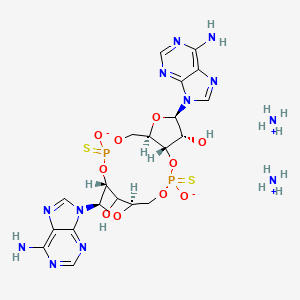

ML RR-S2 CDA ammonium salt, also known as ADU-S100, is a synthetic cyclic dinucleotide that has garnered considerable attention in immunological research. caymanchem.commedchemexpress.comuni-muenchen.de It is a dithio-modified analog of cyclic di-AMP (CDA) with mixed 2'5' and 3'5' phosphodiester linkages. caymanchem.combertin-bioreagent.com This specific chemical structure confers several advantageous properties that make it a valuable tool for both basic and applied scientific investigation.

From a basic science perspective, ML RR-S2 CDA serves as a potent and specific activator of the STING pathway, allowing researchers to dissect the molecular mechanisms of STING signaling in various cell types and disease models. caymanchem.com Its enhanced stability and ability to activate multiple human STING variants make it a reliable reagent for in vitro and in vivo studies. caymanchem.comnih.gov

In the realm of applied sciences, particularly in the context of cancer immunotherapy, the rationale for investigating ML RR-S2 CDA is compelling. Preclinical studies have demonstrated its ability to induce potent anti-tumor immunity. caymanchem.comnih.gov For instance, intratumoral administration of ML RR-S2 CDA has been shown to lead to the regression of established tumors and the generation of a systemic, long-lasting anti-tumor immune response in various murine cancer models, including breast and colon carcinomas. caymanchem.comnih.gov This suggests its potential to not only treat the primary tumor but also to control distant metastases and prevent tumor recurrence. nih.gov The compound's ability to stimulate the production of type I interferons and other pro-inflammatory cytokines within the tumor microenvironment is thought to be a key mechanism behind its anti-tumor effects. caymanchem.com Research has also explored its use in combination with other cancer therapies, such as radiation, to further enhance therapeutic outcomes. aacrjournals.org

Chemical and Research Data for this compound

| Identifier | Value |

| Compound Name | This compound |

| Synonyms | ADU-S100, MIW815 |

| CAS Number | 1638750-96-5 |

| Molecular Formula | C20H22N10O10P2S2.2NH4 |

| Molecular Weight | 724.6 g/mol |

| Solubility | DMSO: 15 mg/ml, Water: 12.5 mg/ml |

| Physical Appearance | A solid |

| Storage | -20°C |

Research Findings on ML RR-S2 CDA

| Study Focus | Key Findings | Model System |

| STING Activation | Increases type I interferon production in human monocytes (THP-1 cells) more effectively than unmodified CDA, indicating enhanced action at human STING. caymanchem.combertin-bioreagent.com | Human monocytic cell line (THP-1) |

| Immune Cell Stimulation | Induces the expression of IFN-β and pro-inflammatory cytokines (TNF-α, IL-6, Mcp-1) in murine bone marrow-derived macrophages from wild-type but not STING-deficient mice. caymanchem.com | Murine bone marrow-derived macrophages |

| Human Allele Activity | Induces IFN-β expression in peripheral blood mononuclear cells (PBMCs) from donors with different STING alleles (WT/WT, WT/REF, WT/HAQ). caymanchem.com | Human PBMCs |

| Anti-Tumor Efficacy | Initiates tumor regression and prevents tumor growth upon reimplantation in murine mammary (4T1) and colon (CT26) cancer models. caymanchem.comnih.gov | Murine mammary (4T1) and colon (CT26) cancer models |

| Metastasis Control | Intratumoral treatment with ML RR-S2 CDA in a flank tumor model substantially controlled distant lung metastases. nih.gov | Murine melanoma model (B16.F10) |

| Stability | The dithio modification makes it more resistant to hydrolysis by the phosphodiesterase ENPP1 compared to natural cGAMP. unige.ch | Biochemical assays |

| STING Binding | The mixed linkage (ML) structure leads to increased thermal stability of human STING. caymanchem.combertin-bioreagent.com | Differential scanning fluorimetry (DSF) assay |

| Combination Therapy | Shows synergistic anti-tumor effects when combined with radiation therapy. aacrjournals.org | Murine pancreatic cancer model (Panc02) |

| Innate and Adaptive Immunity | Induces a T-cell-independent hemorrhagic necrosis followed by a CD8 T-cell-dependent control of tumor recurrence. aacrjournals.org | Murine cancer models |

| Lung Adenocarcinoma | In vitro treatment of lung adenocarcinoma cell lines increased the expression of CXCL10 and CCL5 in a STING-dependent manner. nih.gov | Human and murine lung adenocarcinoma cell lines |

Eigenschaften

IUPAC Name |

diazanium;(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-3,12-dioxido-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N10O10P2S2.2H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);2*1H3/t7-,8-,11?,12-,13-,14-,19-,20-,41?,42?;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYXAGGQHVUTHM-LJFXOJISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)[O-])[O-])O.[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)OP(=S)(O1)[O-])O)[O-].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N12O10P2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

724.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Chemical and Structural Characterization of Ml Rr S2 Cda Ammonium Salt

Systematic Nomenclature and Definitive Molecular Structure

The systematic IUPAC name for the core molecule of ML RR-S2 CDA ammonium (B1175870) salt is azane;(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol. nih.gov The compound is also known by synonyms such as ADU-S100 and MIW815. medchemexpress.commdpi.com The molecular formula for the ammonium salt is C20H30N12O10P2S2, with a molecular weight of 724.6 g/mol . smolecule.comnih.gov

| Identifier | Value |

| IUPAC Name | azane;(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol nih.gov |

| Molecular Formula | C20H30N12O10P2S2 smolecule.comnih.gov |

| Molecular Weight | 724.6 g/mol smolecule.comnih.gov |

| Synonyms | ADU-S100, MIW815 medchemexpress.commdpi.com |

The fundamental structure of ML RR-S2 CDA ammonium salt is a cyclic dinucleotide. This means it consists of two adenosine monophosphate units linked together in a circular arrangement. dovepress.com The core skeleton is composed of two ribose sugars, each attached to an adenine base, and interconnected by two phosphodiester bridges. dovepress.com In this specific molecule, both nucleobases are adenines, making it a cyclic di-adenosine monophosphate (CDA) derivative. glpbio.com The adenosine moieties themselves are not modified on the base but the ribose and phosphate (B84403) components possess unique features as detailed below.

A defining characteristic of ML RR-S2 CDA is its mixed phosphodiester linkages. Unlike canonical cyclic dinucleotides which typically have two 3'5' linkages, ML RR-S2 CDA contains one 2'5' and one 3'5' phosphodiester bond. smolecule.comglpbio.combertin-bioreagent.com This "ML" or mixed linkage structure is a non-canonical feature. smolecule.comglpbio.com The presence of the 2'5' linkage has been shown to be crucial for potent activation of certain biological pathways. nih.govscispace.com In mammals, the enzyme cGAS (cyclic GMP-AMP synthase) produces a cyclic dinucleotide with a mixed 2'5' and 3'5' linkage, highlighting the biological relevance of this structural motif. nih.govscispace.comcaymanchem.com This mixed linkage can also contribute to the thermal stability of the compound when interacting with its protein targets. smolecule.combertin-bioreagent.com

The phosphodiester linkages in this compound are further modified by the substitution of a non-bridging oxygen atom with a sulfur atom in each phosphate group, creating phosphorothioate (B77711) linkages. nih.gov This dithio (S2) modification is a key feature of the molecule. nih.gov The introduction of sulfur at the phosphorus center creates a chiral center at each phosphorus atom, leading to the possibility of different stereoisomers (diastereomers). nih.gov

The specific configuration of ML RR-S2 CDA is the Rp,Rp diastereomer. medchemexpress.comresearchgate.net This means that both chiral phosphorus centers have the "Rp" configuration. The stereochemistry of the phosphorothioate linkages is critical for biological activity, with the Rp,Rp diastereomer often showing the highest potency compared to other diastereomers (e.g., Sp,Sp, Rp,Sp, and Sp,Rp). researchgate.net The precise stereochemical control during synthesis is therefore essential to obtain the desired biologically active molecule. acs.org

Methodologies for Chemical Synthesis and Stereoselective Preparation

The synthesis of structurally complex cyclic dinucleotides like ML RR-S2 CDA requires precise and stereocontrolled chemical methods. The presence of mixed linkages and the specific Rp,Rp stereochemistry at the phosphorothioate centers present significant synthetic challenges. researchgate.net

A common strategy for the synthesis of cyclic dinucleotides involves a multi-step approach that first builds a linear dinucleotide precursor, which is then cyclized. d-nb.info The phosphoramidite (B1245037) method is a widely used and robust technique for the stepwise assembly of oligonucleotides. researchgate.netresearchgate.netdntb.gov.ua This method involves the coupling of a nucleoside phosphoramidite building block to a growing oligonucleotide chain. acs.org For the synthesis of a molecule like ML RR-S2 CDA, this would involve the coupling of two appropriately protected adenosine phosphoramidite monomers to form a linear dinucleotide. d-nb.info

Following the assembly of the linear precursor, an intramolecular cyclization reaction is performed to form the cyclic structure. The H-phosphonate method is a valuable technique for forming the phosphodiester or phosphorothioate bonds, including in a cyclization step. oup.comresearchgate.net This approach involves the activation of a 5'-terminal H-phosphonate with a coupling agent, which then reacts with a 3'-hydroxyl group to form the cyclic product. oup.comresearchgate.net To achieve the desired dithio structure, a sulfurization step is carried out after the formation of the phosphite triester or H-phosphonate diester intermediate. oup.com Achieving the stereoselective synthesis of the Rp,Rp diastereomer requires the use of chiral catalysts or resolving agents during the synthesis process. acs.org

Strategic Sulfurization Reactions for Thiophosphate Incorporation

The synthesis of ML RR-S2 CDA involves the strategic incorporation of two sulfur atoms in place of non-bridging oxygen atoms in the phosphate backbone, creating phosphorothioate linkages. This modification is critical as it protects the molecule from degradation by endogenous phosphodiesterases, thereby increasing its biological half-life invivogen.com.

The synthetic process typically involves a solution-phase phosphoramidite or H-phosphonate chemistry approach to build the linear dinucleotide precursor. The key step of thiophosphate incorporation is achieved through a controlled sulfurization reaction. While various sulfurizing reagents are available, reagents such as 3-((dimethylaminomethylidene)amino)-3-oxopropanethioate (DDTT) or 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH) are commonly used in modern oligonucleotide synthesis due to their efficiency and high yields.

The synthesis proceeds in a stepwise manner to control the stereochemistry at the phosphorus centers. A chiral auxiliary is often employed during the coupling steps to direct the formation of the desired Rp or Sp configuration. For ML RR-S2 CDA, the synthesis is designed to produce the Rp,Rp diastereomer exclusively invivogen.comchemietek.com. The process involves two distinct sulfurization steps, one for each phosphate group, before the final cyclization to yield the 15-membered macrocycle.

Key Features of Sulfurization in ML RR-S2 CDA Synthesis

| Feature | Description |

|---|---|

| Objective | To replace non-bridging oxygen atoms with sulfur, creating phosphorothioate diester linkages. |

| Benefit | Confers resistance to enzymatic hydrolysis by phosphodiesterases, enhancing in vivo stability invivogen.com. |

| Stereochemistry | The synthesis is stereospecific to yield the (Rp,Rp) configuration, which is the clinically active isomer chemietek.com. |

| Typical Reagents | Modern sulfurizing agents like DDTT or EDITH are used for efficient and high-yield sulfur transfer. |

Separation and Purification Protocols for Diastereomers (e.g., C-18 Preparative HPLC, Ion Exchange)

Following synthesis, a mixture containing the desired ML RR-S2 CDA (Rp,Rp isomer) along with other potential diastereomers (Rp,Sp; Sp,Rp; Sp,Sp) and reaction-related impurities is generated. Isolating the pure Rp,Rp diastereomer is a critical step that relies on advanced chromatographic techniques chemietek.com.

Ion Exchange Chromatography (IEX): IEX is another essential technique for purifying oligonucleotides and their analogues lcms.czdiva-portal.orgnih.govnih.govbio-works.com. This method separates molecules based on their net charge. The negatively charged phosphate and phosphorothioate groups of ML RR-S2 CDA interact with a positively charged stationary phase (anion exchange). Elution is typically achieved by increasing the salt concentration of the mobile phase, which disrupts the electrostatic interaction. IEX is highly effective at removing impurities with different charge characteristics, such as truncated sequences or residual reactants, and can also provide some level of separation between diastereomers.

The final purification step involves converting the isolated molecule into its ammonium salt form through a salt exchange process, followed by lyophilization to yield a stable, pure powder.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

A suite of advanced analytical methods is required to confirm the complex structure of this compound, verify its elemental composition, and determine its purity. Commercial suppliers confirm the structure and purity of the analogous compound, ADU-S100, using both LC/MS and NMR techniques invivogen.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 31P NMR

NMR spectroscopy is the cornerstone of structural elucidation for ML RR-S2 CDA.

¹H NMR: Proton NMR is used to confirm the presence and connectivity of the two adenosine nucleosides. It provides detailed information on the ribose sugar protons and the adenine base protons, helping to confirm the 2'-5' and 3'-5' mixed linkage of the cyclic structure.

³¹P NMR: Phosphorus-31 NMR is indispensable for characterizing phosphorothioate-containing compounds. The chemical shift of the ³¹P nucleus is highly sensitive to its electronic environment. The presence of sulfur in place of oxygen causes a significant downfield shift, providing direct evidence of successful sulfurization. Furthermore, the two distinct phosphorus environments in the mixed-linkage backbone can often be resolved, and the specific chemical shifts help confirm the Rp,Rp stereochemistry.

Correlation NMR Spectroscopy: 1H-1H COSY, 1H-31P HMBC for Regiochemistry

Two-dimensional NMR techniques are employed to unambiguously assign the complex structure.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It is used to trace the proton connectivity within each ribose ring, confirming the integrity of the sugar moieties researchgate.netnih.gov.

¹H-³¹P HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for determining the regiochemistry of the phosphate linkages. It reveals long-range couplings between the phosphorus atoms and protons on the ribose rings (e.g., H2', H3', H5'). By identifying which protons are coupled to which phosphorus atom, the 2'-5' and 3'-5' mixed-linkage pattern can be definitively established nih.gov.

Application of NMR Techniques for ML RR-S2 CDA

| Technique | Purpose | Expected Outcome |

|---|---|---|

| ¹H NMR | Confirm adenosine structure and proton environments. | Signals corresponding to ribose and adenine protons are assigned. |

| ³¹P NMR | Confirm thiophosphate presence and stereochemistry. | Two distinct signals in the characteristic phosphorothioate region, confirming the dithio modification and RR configuration. |

| ¹H-¹H COSY | Map proton-proton adjacencies within ribose rings. | Cross-peaks confirm the spin systems of the two separate sugar rings. |

| ¹H-³¹P HMBC | Establish connectivity between phosphorus and ribose units. | Correlation peaks confirm the specific 2'-5' and 3'-5' linkages, defining the macrocycle's regiochemistry. |

High-Resolution Mass Spectrometry (FT-ICR MS) for Elemental Composition

High-resolution mass spectrometry, such as Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR MS) or Orbitrap MS, is used to determine the precise elemental composition of ML RR-S2 CDA. This technique measures the mass-to-charge ratio (m/z) with extremely high accuracy. The experimentally measured mass is compared to the theoretical mass calculated from the molecular formula (C₂₀H₂₄N₁₀O₁₀P₂S₂ for the free acid). A close match between the theoretical and observed mass (typically within 5 ppm) provides unambiguous confirmation of the compound's elemental formula.

Elemental Composition Data for ML RR-S2 CDA

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₂₂N₁₀O₁₀P₂S₂ (as disodium salt) | invivogen.comchemietek.com |

| Molecular Weight | 734.50 g/mol (as disodium salt) | invivogen.comchemietek.com |

| Theoretical Mass | Calculated based on the precise mass of the most abundant isotopes. | N/A |

| Measured Mass | Determined by high-resolution mass spectrometry. | N/A |

| Confirmation | Match between theoretical and measured mass confirms elemental composition. | N/A |

Purity Assessment Methodologies (e.g., Analytical HPLC)

Analytical HPLC is the primary method for assessing the final purity of this compound. A validated, robust HPLC method is used to separate the main compound from any residual impurities. Purity is typically determined by measuring the peak area of the target compound as a percentage of the total area of all peaks detected at a specific UV wavelength. For ADU-S100, the purity is confirmed to be ≥95-99% by HPLC invivogen.comchemietek.com. A detailed analytical method using a HILIC column has been described for its quantification nih.gov.

Validated Analytical HPLC Method for ADU-S100 (ML RR-S2 CDA)

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Agilent 1260 Infinity II HPLC System | nih.gov |

| Column | Agilent Poroshell 120 HILIC-z (2.7 µm, 3 x 150 mm) | nih.gov |

| Mobile Phase | Isocratic: 91% A (90% ACN, 10% Ammonium Acetate Buffer, pH 9, 100 mM) and 9% B (Ammonium Acetate Buffer, pH 9, 10 mM) | nih.gov |

| Flow Rate | 0.5 mL/min | nih.gov |

| Detection | UV Absorbance at 258 nm | nih.gov |

| Purity Specification | ≥99% (by achiral and chiral HPLC) | chemietek.com |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools in the design and characterization of novel therapeutic agents. For this compound, also known as ADU-S100, these in silico approaches provide critical insights into its structural, electronic, and conformational properties, which underpin its potent activity as a STING (Stimulator of Interferon Genes) agonist. guidetopharmacology.orgtargetedonc.commdpi.comdrugbank.comcancer.gov

While specific quantum mechanical calculation results for this compound are not extensively detailed in publicly available literature, such studies are fundamental to understanding the molecule's intrinsic properties. Quantum mechanics (QM) methods are employed to calculate the electronic structure, providing a basis for predicting reactivity and interaction potentials.

For a molecule of this complexity, Density Functional Theory (DFT) would be a common method to determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. Furthermore, QM calculations can generate electrostatic potential maps, which visualize the charge distribution across the molecule. These maps are crucial for identifying regions likely to engage in electrostatic interactions, such as the negatively charged phosphate groups and the hydrogen-bond donating and accepting sites on the adenine nucleobases, which are key for its binding to the STING protein.

Molecular dynamics (MD) simulations are a powerful technique used to study the dynamic nature of molecules and their conformational preferences over time. For ML RR-S2 CDA, MD simulations would be essential to explore its conformational landscape in an aqueous environment, which influences its ability to adopt the specific three-dimensional shape required for binding to the STING protein dimer.

The parent compound, ML RR-S2 CDA, possesses a flexible cyclic dinucleotide structure. Key conformational features would include the puckering of the ribose sugars, the orientation of the adenine bases (syn vs. anti), and the geometry of the phosphorothioate linkages. However, it is noted that generating a 3D conformer for the ammonium salt is complex, as indicated by its disallowed status in databases like PubChem, likely due to the nature of the salt mixture. nih.gov MD simulations of the active parent molecule would reveal the energetically favorable conformations and the transitions between them, providing a dynamic picture of the molecule's structural behavior prior to binding its target.

This compound (ADU-S100) is a synthetic cyclic dinucleotide that was intentionally designed and optimized for enhanced affinity and activation of human STING. mdpi.com This development process is indicative of a structure-based drug design approach. Such approaches rely on the three-dimensional structure of the target protein to design ligands with high affinity and specificity.

The design of ML RR-S2 CDA involved creating a library of synthetic cyclic dinucleotide (CDN) derivatives with modifications to the phosphate linkages and ribose units. nih.govnih.gov These modifications, such as the inclusion of mixed 2'-5' and 3'-5' phosphodiester linkages and phosphorothioate substitutions, were guided by the goal of activating all known human STING alleles and improving stability. nih.govnih.govnih.gov The enhanced binding affinity of ADU-S100 compared to natural CDNs is a direct result of these targeted chemical modifications. nih.gov Computational docking studies, a key component of structure-based design, were likely used to predict the binding poses of these synthetic analogs within the STING ligand-binding pocket and to estimate their binding affinities, thereby prioritizing the most promising candidates for synthesis and biological evaluation.

Molecular descriptors are numerical values that characterize the physical, chemical, and structural properties of a molecule. They are essential for predicting a compound's pharmacokinetic properties and its potential as a drug candidate. Several key descriptors for the parent molecule of ML RR-S2 CDA have been calculated using computational methods and are available in public databases.

The potential for a molecule to form hydrogen bonds is a critical determinant of its binding specificity and solubility. For ML RR-S2 CDA, the computed hydrogen bonding potentials are significant, with a hydrogen bond donor count of 8 and a hydrogen bond acceptor count of 22. nih.gov The topological polar surface area (TPSA) is another crucial descriptor that correlates with drug transport properties. The predicted molecular properties also include its molecular weight and lipophilicity (LogP). These descriptors are vital for in silico models that predict absorption, distribution, metabolism, and excretion (ADME) profiles.

Below is a table of computationally predicted molecular descriptors for the parent compound of this compound.

| Molecular Descriptor | Value | Source |

| Molecular Formula | C20H22N10O10P2S2 | PubChem nih.gov |

| Molecular Weight | 724.6 g/mol | PubChem nih.gov |

| Hydrogen Bond Donor Count | 8 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 22 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Exact Mass | 724.11245154 Da | PubChem nih.gov |

| Topological Polar Surface Area (TPSA) | 342 Ų | PubChem nih.gov |

| XLogP3 | -2.3 | IUPHAR/BPS Guide guidetopharmacology.org |

Molecular Mechanisms of Action of Ml Rr S2 Cda Ammonium Salt As a Sting Agonist

Ligand-Receptor Interaction Dynamics and Binding Kinetics

ML RR-S2 CDA ammonium (B1175870) salt is a synthetic cyclic dinucleotide designed for enhanced stability and potent activation of the STING pathway. caymanchem.commedchemexpress.com Its interaction with the STING protein is characterized by high-affinity binding, broad specificity across human STING variants, and a significant increase in activation potential compared to naturally occurring CDNs. medchemexpress.comnih.gov

Genetic polymorphisms in the human STING gene result in several protein variants, or alleles, with differing responses to natural CDNs. The most common alleles include the wild-type (WT), REF (R232H), and HAQ (R71H-G230A-R293Q). google.com The REF and HAQ alleles, for instance, are known to be refractory or respond poorly to certain bacterial-derived CDNs. nih.gov

ML RR-S2 CDA, however, demonstrates the ability to potently activate a wide array of human STING alleles, including WT, REF, and HAQ. caymanchem.comnih.govbertin-bioreagent.com Studies on peripheral blood mononuclear cells (PBMCs) from human donors with different STING genotypes (hSTINGWT/WT, hSTINGWT/REF, hSTINGWT/HAQ) confirmed that ML RR-S2 CDA induces robust IFN-β expression across these variants. caymanchem.comnih.govdcchemicals.combioscience.co.uk This broad activity is a significant advantage, as it overcomes the limitations of natural agonists that fail to activate certain common STING haplotypes. nih.gov Research has shown that dithio, mixed-linkage CDN derivatives like ML RR-S2 CDA can potently activate all five identified hSTING alleles. medchemexpress.comnih.gov

Table 1: Activity of ML RR-S2 CDA on Human STING Alleles

| STING Allele | Responsiveness to Canonical CDNs | Responsiveness to ML RR-S2 CDA | Reference |

|---|---|---|---|

| Wild-Type (WT) | Responsive | Potent Activation | nih.gov |

| REF (R232H) | Refractory/Poor | Potent Activation | nih.gov |

| HAQ | Responsive | Potent Activation | caymanchem.comnih.gov |

| Q | Refractory | Potent Activation | medchemexpress.comnih.gov |

When compared to endogenous mammalian (e.g., 2'3'-cGAMP) and pathogen-derived (e.g., c-di-AMP, c-di-GMP) cyclic dinucleotides, ML RR-S2 CDA exhibits significantly enhanced STING signaling. medchemexpress.com This superiority is attributed to chemical modifications that improve both its binding affinity and its biological stability. nih.govmdpi.comunige.ch

The mixed-linkage and dithio modifications in ML RR-S2 CDA result in an increased binding affinity for the STING protein. nih.govmdpi.com This enhanced binding translates to more potent downstream signaling. For example, ML RR-S2 CDA induces higher levels of IFN-β and pro-inflammatory cytokines like TNF-α and IL-6 on a molar basis compared to the endogenous STING ligand, ML cGAMP. nih.gov Furthermore, in THP-1 human monocytes, R,R dithio-modified CDA compounds, including ML RR-S2 CDA, lead to greater type I IFN production than unmodified CDA. medchemexpress.comnih.gov

The molecular structure of ML RR-S2 CDA incorporates key chemical modifications that distinguish it from natural CDNs and are central to its high potency. nih.gov

Mixed Phosphodiester Linkage (ML): The compound features a non-canonical or "mixed" phosphate (B84403) bridge with both 2'-5' and 3'-5' linkages. caymanchem.combertin-bioreagent.comcaymanchem.com This structure mimics the endogenous human STING ligand 2'3'-cGAMP and has been shown to increase binding affinity for human STING by more than tenfold, leading to enhanced STING activation. nih.gov This modification is a key factor in the compound's ability to potently activate human, as opposed to murine, STING alleles. nih.gov

Dithioate Substitution ([Rp,Rp] or RR-S2): ML RR-S2 CDA is a bisphosphorothioate analog, where non-bridging oxygen atoms in the phosphate backbone are replaced with sulfur atoms. mdpi.comnih.gov This dithio modification, specifically in the [Rp,Rp] diastereomeric configuration, confers significant resistance to degradation by phosphodiesterases like ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP1). mdpi.comnih.govnih.gov ENPP1 rapidly hydrolyzes natural CDNs, limiting their therapeutic efficacy. By resisting this enzymatic degradation, ML RR-S2 CDA has a longer half-life, leading to prolonged and more potent STING activation. unige.ch The [Rp,Rp] diastereomer is demonstrably more effective at inducing IFN-β than the corresponding [Rp,Sp] (RS-S2) version. nih.gov

These combined modifications result in a molecule with improved stability, lipophilicity, and a significantly increased capacity for STING signaling compared to its natural counterparts. medchemexpress.comnih.gov

Table 2: Effect of Chemical Modifications on ML RR-S2 CDA Function

| Modification | Description | Impact on STING Activation | Reference |

|---|---|---|---|

| Mixed Linkage (ML) | Contains both 2'-5' and 3'-5' phosphodiester bonds | Enhances binding affinity to human STING; Increases thermal stability of the STING-ligand complex | nih.govmdpi.comnih.gov |

| Dithio [Rp,Rp] (S2) | Sulfur substitution for non-bridging oxygens in the [Rp,Rp] configuration | Confers resistance to enzymatic hydrolysis by ENPP1; Increases potency and duration of STING signaling | mdpi.comnih.gov |

Conformational Changes and Dimerization of STING Induced by Ligand Binding

The binding of an agonist like ML RR-S2 CDA to the STING dimer, located in the endoplasmic reticulum, is the critical initiating event in the signaling cascade. glpbio.comembopress.org This binding event locks the ligand-binding domain, inducing a significant conformational change that causes the STING homodimers to close and cluster. unige.chnih.gov

Differential Scanning Fluorimetry (DSF), or thermal shift assay, is used to measure the stability of a protein-ligand complex. An increase in the thermal denaturation midpoint (Tm) of the protein in the presence of a ligand indicates direct binding and stabilization.

Studies using DSF have demonstrated that ML RR-S2 CDA significantly increases the thermal stability of the human STING protein upon binding. caymanchem.comnih.govbertin-bioreagent.comcaymanchem.com The observed thermal shift is greater for ML RR-S2 CDA compared to unmodified CDNs, which serves as an indirect but clear confirmation of its enhanced binding affinity. nih.gov This increased stability is a direct result of the high-affinity interaction facilitated by the compound's unique chemical structure. nih.gov

The conformational change and stabilization induced by ML RR-S2 CDA binding leads to the aggregation of STING dimers. medchemexpress.comnih.govgoogle.com This aggregation is a prerequisite for the protein's translocation from the endoplasmic reticulum (ER) through the Golgi apparatus to per-nuclear microsomes. unige.chnih.govembopress.org This translocation event is essential for downstream signaling, as it allows the activated STING protein to recruit and activate TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3), leading to the production of type I interferons and other cytokines. nih.govnih.govembopress.org ML RR-S2 CDA has been shown to effectively induce STING aggregation and the subsequent phosphorylation of both TBK1 and IRF3, confirming its role in initiating the complete STING activation and signaling cascade. medchemexpress.comnih.govgoogle.com

Intracellular Signaling Cascade Activation

Activation of the STING pathway by ML RR-S2 CDA ammonium salt triggers a series of intracellular events, beginning with the direct binding of the compound to the STING protein, which resides on the endoplasmic reticulum. glpbio.commedchemexpress.com This binding induces a conformational change in STING, leading to its activation and the recruitment of downstream signaling molecules. biomol.com

Upon activation, STING recruits and activates TANK-binding kinase 1 (TBK1). medchemexpress.comsanbio.nl Activated TBK1 then phosphorylates the interferon regulatory factor 3 (IRF3). medchemexpress.commedchemexpress.comsanbio.nlchembk.com Research has demonstrated that this compound induces the phosphorylation of both TBK1 and IRF3 in various cell types, including mouse bone marrow macrophages (BMMs). medchemexpress.comchembk.com This phosphorylation is a critical step, as it causes IRF3 to dimerize and translocate to the nucleus, where it acts as a transcription factor to drive the expression of type I interferons. glpbio.combiomol.com

In addition to the TBK1-IRF3 axis, STING activation by this compound also leads to the activation of the nuclear factor-kappa B (NF-κB) transcriptional pathway. medchemexpress.comgoogle.com This pathway is crucial for the expression of a wide range of pro-inflammatory cytokines. The activation of NF-κB is a key component of the inflammatory response mediated by STING agonists. medchemexpress.com Furthermore, some evidence suggests that ML RR-S2 CDA can also effectively induce the STAT6 transcriptional pathway. google.com

Gene expression analyses following stimulation with this compound reveal a significant upregulation of genes involved in the immune response. These include genes encoding for type I interferons and various pro-inflammatory cytokines. This broad-based activation of immune-related genes underscores the compound's potent immunostimulatory activity.

Induction of Type I Interferon and Pro-inflammatory Cytokine Production

A primary outcome of STING pathway activation by this compound is the robust production of type I interferons and a suite of pro-inflammatory cytokines. medchemexpress.comchembk.commedchemexpress.eu This response is central to the compound's mechanism of action and its potential as an immunomodulatory agent.

Studies have quantified the expression of several key cytokines following treatment with this compound. In murine bone marrow macrophages, the compound induces the expression of interferon-beta (IFN-β), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). caymanchem.combertin-bioreagent.comglpbio.com On a molar equivalent basis, this compound has been shown to induce higher expression of IFN-β and these pro-inflammatory cytokines compared to the endogenous STING agonist ML cGAMP and the TLR3 agonist poly I:C. medchemexpress.comchembk.com

The induction of cytokines by this compound has been observed across various immune cell types. In human THP-1 monocytes, the compound leads to increased production of type I interferons. caymanchem.combertin-bioreagent.comglpbio.commedchemexpress.com Similarly, it induces the expression of IFN-β, TNF-α, IL-6, and MCP-1 in murine bone marrow macrophages (BMMs). caymanchem.combertin-bioreagent.comglpbio.com This induction is dependent on the presence of STING, as it is not observed in BMMs from STING-deficient mice. caymanchem.combertin-bioreagent.com Furthermore, this compound induces IFN-β expression in peripheral blood mononuclear cells (PBMCs) from human donors with different STING genotypes. caymanchem.combertin-bioreagent.comglpbio.com

Enzymatic Stability and Resistance to Degradation by Nucleotidases

This compound, a synthetic cyclic dinucleotide (CDN), was designed to overcome the inherent limitations of natural CDNs, which are highly susceptible to enzymatic degradation. nih.govscienceopen.com Natural CDNs can be rapidly hydrolyzed by phosphodiesterases that are ubiquitous in blood and tissues, limiting their therapeutic potential. nih.gov The chemical structure of this compound incorporates specific modifications to enhance its stability. aacrjournals.org

Notably, it is a bisphosphothioate analogue of cyclic di-AMP, featuring the substitution of non-bridging oxygen atoms in the internucleotide phosphate bridge with sulfur atoms. nih.govmdpi.com This phosphorothioate (B77711) backbone, combined with a mixed-linkage (ML) configuration of both 2'-5' and 3'-5' phosphodiester bonds, results in a compound with increased stability. nih.govunige.ch These structural alterations make the molecule more robust against enzymatic breakdown, a critical factor for its activity as a STING (Stimulator of Interferon Genes) agonist. nih.govpnas.org

Evaluation of Resistance to Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1)

A primary enzyme responsible for the degradation of extracellular cyclic dinucleotides is the ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). nih.govfrontiersin.org This enzyme effectively hydrolyzes the phosphodiester bonds of natural ligands like 2’3’-cGAMP, thereby attenuating STING signaling. frontiersin.orgrsc.org

ML RR-S2 CDA (also known as ADU-S100) was specifically engineered to be less susceptible to this enzymatic action. nih.gov The incorporation of dithio-phosphorothioate linkages in its structure confers significant resistance to digestion and hydrolysis by ENPP1. nih.govnih.govmdpi.com This enhanced resistance to ENPP1 prevents the rapid degradation that natural CDNs undergo, allowing the compound to persist longer and effectively activate the STING pathway. unige.ch Studies comparing ML RR-S2 CDA to endogenous CDNs have confirmed that the synthetic analogue is more resistant to phosphodiesterase degradation. nih.govrsc.org This resistance is a key attribute that contributes to its improved STING activation capabilities when compared with naturally occurring CDNs. mdpi.com

Half-Life Determination in Biological Media (excluding systemic human data)

The enhanced enzymatic stability of this compound translates to a longer half-life in biological media compared to unmodified CDNs. However, studies have reported different values depending on the experimental context.

In an in vitro evaluation of serum stability, free ML RR-S2 CDA (ADU-S100) demonstrated a monoexponential decline, with a determined half-life of 2.8 hours. nih.gov In this study, over 90% of the compound was degraded within a 12-hour period. nih.gov In contrast, in vivo pharmacokinetic studies in preclinical models showed that after intratumoral injection, the compound was readily absorbed from the injection site and rapidly eliminated from the bloodstream, with a reported terminal half-life of approximately 24 minutes. nih.gov This highlights the difference between in vitro stability in a static serum environment and the rapid clearance dynamics within a living system.

| Biological Medium/Context | Reported Half-Life (t1/2) | Reference |

|---|---|---|

| Serum (in vitro) | 2.8 hours | nih.gov |

| Bloodstream (in vivo, post-intratumoral injection) | ~24 minutes | nih.gov |

In Vitro and Preclinical in Vivo Research Applications in Immunomodulation

Modulation of the Tumor Microenvironment (Preclinical Models)

The efficacy of ML RR-S2 CDA is closely linked to its ability to transform the tumor microenvironment from an immunosuppressive to an immunologically active state.

A critical function of Type I IFN signaling, induced by ML RR-S2 CDA, is the production of specific chemokines that recruit effector immune cells to the tumor site. unige.ch The chemokines CXCL9 and CXCL10, which are ligands for the CXCR3 receptor on activated T and NK cells, are particularly important for trafficking these effector cells into the TME. unige.chnih.gov Studies have shown that STING activation induces the expression of CXCL10 and CCL5. nih.gov The expression of CXCL9 and CCL5, in particular, has been strongly correlated with CD8+ T-cell infiltration across several human cancer types. nih.gov Research suggests a model where constitutive chemokines like CCL5 initiate T-cell recruitment, and upon antigen recognition, these T cells release IFN-γ, which in turn stimulates myeloid cells like macrophages and DCs in the TME to produce CXCL9 and CXCL10, amplifying the T-cell infiltration and attack. nih.gov Therefore, by inducing a Type I IFN signature, ML RR-S2 CDA facilitates the creation of a chemokine gradient that drives the robust infiltration of anti-tumor lymphocytes into the tumor.

Shifting Immunosuppressive States to Pro-Immunogenic Profiles

ML RR-S2 CDA ammonium (B1175870) salt has demonstrated the capacity to convert immunologically "cold" tumors, characterized by a lack of T-cell infiltration and a generally immunosuppressive microenvironment, into "hot," pro-immunogenic tumors. This transformation is largely driven by the activation of the STING pathway, which leads to the production of type I interferons (IFN-I). nih.govunige.ch The release of IFN-I is a critical step in initiating a cascade of immune-stimulating events. nih.gov

Activation of STING by ML RR-S2 CDA ammonium salt induces the expression of pro-inflammatory cytokines such as TNF-α and IL-6, as well as chemokines like MCP-1. bertin-bioreagent.comcaymanchem.comglpbio.comcaymanchem.com These signaling molecules are crucial for attracting and activating various immune cells, including dendritic cells (DCs), which are essential for priming and activating T cells against tumor antigens. bmj.comresearchgate.net By fostering an inflammatory milieu within the tumor, this compound effectively dismantles the immunosuppressive barriers and promotes the influx and function of effector immune cells, thereby turning a non-responsive tumor into one that is susceptible to immune-mediated destruction. nih.govunige.ch

Efficacy in Preclinical Cancer Models (Mechanistic Studies)

The anti-tumor effects of this compound have been extensively documented in various preclinical cancer models. These studies have not only demonstrated its efficacy but have also shed light on the underlying mechanisms of action.

Primary Tumor Regression and Growth Prevention

Intratumoral administration of this compound has been shown to initiate the regression of established primary tumors and prevent their subsequent growth in multiple murine cancer models. bertin-bioreagent.comcaymanchem.comglpbio.comcaymanchem.comdcchemicals.commedchemexpress.com This has been observed in models including 4T1 murine mammary carcinoma, CT26 murine colon cancer, and B16 melanoma. bertin-bioreagent.comcaymanchem.comglpbio.comcaymanchem.comdcchemicals.com The therapeutic effect is critically dependent on the host's STING pathway, as the compound shows no anti-tumor activity in STING-deficient mice. researchgate.net The regression is mediated by a potent, T-cell-dependent immune response, with CD8+ T cells playing a pivotal role. researchgate.net

Interactive Table: Efficacy of this compound in Preclinical Cancer Models

| Cancer Model | Outcome | Key Findings | References |

|---|---|---|---|

| 4T1 Murine Mammary Carcinoma | Tumor regression, prevention of tumor reimplantation | Initiated tumor regression and prevented growth upon reimplantation. | bertin-bioreagent.com, dcchemicals.com, caymanchem.com, glpbio.com, caymanchem.com |

| CT26 Murine Colon Cancer | Tumor regression, prevention of tumor reimplantation | Initiated tumor regression and prevented growth upon reimplantation. | bertin-bioreagent.com, dcchemicals.com, caymanchem.com, glpbio.com, caymanchem.com |

| B16 Melanoma | Tumor regression, long-term survival | Showed significant tumor regression and improved long-term survival. | dcchemicals.com, medchemexpress.com |

| Lewis Lung Carcinoma (LLC) | Slowed tumor growth | Slowed the growth of established LLC tumors. | bmj.com |

| Pancreatic Cancer (Panc02) | Control of tumor recurrence | Demonstrated T-cell-dependent control of tumor recurrence. | aacrjournals.org |

Control of Distant Metastasis Formation

A crucial aspect of cancer therapy is the ability to control metastatic disease. Research has shown that local, intratumoral treatment with this compound can induce a systemic immune response capable of controlling distant, untreated metastases. nih.govgoogle.com In preclinical models, treatment of a primary tumor led to the inhibition of growth of lung metastases. google.com This systemic effect underscores the compound's ability to generate a robust and far-reaching anti-tumor immunity that can target cancer cells throughout the body. nih.gov This effect is mediated by the priming of systemic CD8+ T cell immune responses. google.com

Induction of Long-Term Anti-Tumor Immunity and Immunological Memory

A hallmark of an effective cancer immunotherapy is the induction of long-term immunological memory, which can prevent tumor recurrence. Preclinical studies have shown that animals cured of their primary tumors by this compound treatment develop long-lasting anti-tumor immunity. researchgate.net These animals were resistant to subsequent rechallenge with the same tumor cells, indicating the establishment of a durable immunological memory. researchgate.net This memory response is a key attribute, suggesting that treatment with this compound could provide lasting protection against cancer relapse.

Combination Research Strategies in Preclinical Settings

To enhance the therapeutic efficacy of this compound, researchers have explored its use in combination with other cancer treatments. These strategies aim to leverage synergistic mechanisms to achieve more profound and durable anti-tumor responses.

Synergy with Radiotherapy

Radiotherapy is a cornerstone of cancer treatment that can induce immunogenic cell death and release tumor antigens. nih.gov However, its effectiveness can be limited. Combining radiotherapy with this compound has been shown to produce a synergistic anti-tumor effect. aacrjournals.orgnih.gov In a preclinical pancreatic cancer model, the combination of radiation with a STING agonist resulted in the regression of established tumors. aacrjournals.orgnih.gov This combination therapy not only enhances local tumor control but also generates systemic, T-cell-mediated immunity capable of controlling distant disease. aacrjournals.orgnih.gov The STING agonist was found to block the differentiation of immunosuppressive M2 macrophages while promoting a more pro-inflammatory environment. aacrjournals.orgnih.gov This synergy highlights the potential of combining STING activation with conventional therapies to overcome resistance and improve patient outcomes.

Co-administration with Checkpoint Inhibitors (e.g., anti-PD-L1 antibody)

The combination of STING agonists with immune checkpoint inhibitors, such as antibodies targeting Programmed Death-Ligand 1 (PD-L1), represents a promising strategy to enhance anti-tumor immunity. google.com Checkpoint inhibitors work by blocking the signals that cancer cells use to evade the immune system, thereby allowing T-cells to recognize and attack tumor cells. However, their efficacy is often limited in "cold" tumors, which lack a pre-existing immune infiltrate.

By activating the STING pathway, this compound can help to convert these "cold" tumors into "hot," inflamed environments. This is achieved through the recruitment and activation of dendritic cells (DCs) and other immune cells, which then prime T-cells against tumor-specific antigens. Research has shown that combining STING agonists with checkpoint blockade can lead to superior anti-tumor activity compared to either agent alone. In preclinical models, this combination has demonstrated the potential for potent and systemic tumor regression and the induction of lasting anti-tumor immunity. google.commedchemexpress.comadooq.com

A patent application describes how exosomes loaded with a STING agonist, such as this compound, can be used in conjunction with checkpoint inhibitors like anti-PD-L1, anti-PD-1, anti-CTLA-4, anti-TIM-3, or anti-LAG3 antibodies. google.com This approach aims to provide superior anti-tumor effects compared to the administration of the free STING agonist. google.com

Integration with Chemotherapeutic Agents (e.g., cisplatin (B142131), doxorubicin)

Chemotherapeutic agents like cisplatin and doxorubicin (B1662922) have long been mainstays of cancer treatment. google.com Beyond their direct cytotoxic effects on cancer cells, these agents can also induce immunogenic cell death (ICD). ICD results in the release of tumor-associated antigens and damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response.

However, the immune-stimulating effects of chemotherapy are often insufficient to eradicate the tumor completely. The co-administration of this compound can amplify this immune response. Patent information indicates that STING agonists, including this compound, can be formulated with chemotherapeutic drugs such as doxorubicin and cisplatin. google.comgoogleapis.comgoogleapis.com This combination aims to synergize the cytotoxic effects of chemotherapy with the potent immunomodulatory activity of the STING agonist, potentially leading to more durable tumor control. While some research suggests that certain chemotherapeutic agents can induce nuclear DNA leakage and activate the cGAS-STING pathway, potentially promoting an inflammatory response and tumor development, the controlled co-administration with a potent STING agonist is being explored for its therapeutic benefits. biomol.com

Combination with Other Immunomodulators (e.g., COX2 inhibitors)

To further enhance the efficacy of STING-mediated immunotherapy, researchers are exploring combinations with other immunomodulatory agents. Cyclooxygenase-2 (COX2) is an enzyme that is often overexpressed in tumors and contributes to an immunosuppressive tumor microenvironment. Inhibitors of COX2 can help to alleviate this immunosuppression, thereby augmenting the effects of other immunotherapies.

The rationale for combining this compound with COX2 inhibitors is to simultaneously stimulate a potent anti-tumor immune response via STING activation while mitigating the immunosuppressive signals within the tumor microenvironment. This dual approach is hypothesized to create a more favorable environment for immune-mediated tumor destruction.

Research into Delivery Systems for Enhanced Efficacy and Targeted Activation

A significant challenge in the clinical development of STING agonists is their potential for systemic toxicity and rapid degradation when administered systemically. To overcome these hurdles, various delivery systems are being investigated to improve the therapeutic index of this compound by enhancing its delivery to target cells and tissues while minimizing off-target effects. google.com

Formulation Strategies for Systemic Administration (e.g., Liposomal Encapsulation, Nanoparticles, Exosomes)

Systemic delivery of STING agonists can lead to widespread inflammation, which limits the achievable therapeutic dose. google.com Encapsulating this compound into delivery vehicles like liposomes, nanoparticles, and exosomes is a key strategy to address this issue.

Liposomal Formulations : Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophilic drugs like this compound. Research into liposomal delivery of similar STING agonists has shown the potential for potentiated STING activation. targetmol.com

Nanoparticles : Various types of nanoparticles are being explored for the delivery of STING agonists. targetmol.com These systems can be engineered to target specific cell types, such as dendritic cells, and to control the release of the drug.

Exosomes : Exosomes are naturally occurring, cell-derived nanovesicles that play a role in intercellular communication. google.com They are being investigated as a "natural" delivery system for STING agonists. google.com Patent applications describe methods for loading exosomes with this compound. google.comgoogle.comgoogle.com These "EXOSTING" formulations are designed to selectively activate immune cells, such as dendritic cells, while reducing the activation of other cells like monocytes, which can contribute to systemic inflammation. google.com This targeted delivery is expected to provide a wider therapeutic window and reduce systemic toxicity compared to the free drug. google.com

The following table summarizes the key features of these systemic delivery strategies.

| Delivery System | Description | Potential Advantages |

| Liposomes | Artificial vesicles composed of lipid bilayers. | Biocompatible, can encapsulate hydrophilic drugs, potential for enhanced STING activation. targetmol.com |

| Nanoparticles | Sub-micron sized particles engineered for drug delivery. | Can be targeted to specific cells, controlled release properties. targetmol.com |

| Exosomes | Cell-derived nanovesicles involved in intercellular communication. | Natural delivery vehicle, potential for selective immune cell activation, reduced systemic toxicity. google.comgoogle.com |

Local Delivery Methodologies (e.g., Intratumoral, Intratracheal Instillation)

To maximize the concentration of the drug at the tumor site and minimize systemic exposure, local delivery methods are being actively researched.

Intratumoral Injection : Direct injection of this compound into the tumor is an effective way to activate the STING pathway within the tumor microenvironment. google.com This approach has shown promise in preclinical models and can lead to an anti-tumor immune response not only at the injected tumor but also at distant, non-injected tumors (an abscopal effect). google.comgoogle.com Patent information also describes the use of intratumoral microinjection devices for this purpose. google.com

Intratracheal Instillation : For lung-related pathologies, intratracheal instillation is a potential route of administration to deliver the drug directly to the respiratory system.

While effective, local delivery methods like intratumoral injection are generally limited to accessible solid tumors. google.com

Impact of Delivery Vehicles on Biodistribution and Cellular Uptake

The choice of delivery vehicle has a profound impact on the biodistribution and cellular uptake of this compound. Encapsulation within systems like exosomes can alter the drug's pharmacokinetic profile, leading to a narrower biodistribution compared to the free drug. google.com

Research has shown that exosome-based delivery can enhance the uptake of STING agonists by specific immune cells, particularly dendritic cells, which are potent antigen-presenting cells crucial for initiating an adaptive immune response. google.comgoogle.com For instance, studies with anti-Clec9a exosomes have been conducted to target specific dendritic cell subsets. google.com The surface properties of exosomes can also be engineered to further enhance their targeting capabilities. google.com By directing the STING agonist to the most relevant immune cell populations within the tumor and draining lymph nodes, these advanced delivery systems aim to maximize the therapeutic benefit while minimizing the risk of systemic side effects. google.com

Comparative Analysis and Structure Activity Relationship Studies

Comparison with Endogenous Cyclic Dinucleotides (e.g., 2'3'-cGAMP, c-di-AMP)

The efficacy of ML RR-S2 CDA ammonium (B1175870) salt as a STING agonist is best understood through comparison with the endogenous cyclic dinucleotides (CDNs) that naturally activate the STING pathway.

ML RR-S2 CDA is a synthetic cyclic di-adenosine monophosphate (c-di-AMP or CDA) analog designed with specific structural modifications to enhance its function. dcchemicals.com Unlike the canonical 3'-5' phosphodiester bonds found in bacterial-derived c-di-AMP, ML RR-S2 CDA possesses non-canonical mixed linkages (ML) with both 2'-5' and 3'-5' phosphodiester bonds. mdpi.comcaymanchem.com This mixed-linkage structure mimics that of the primary mammalian endogenous STING ligand, 2'3'-cGAMP, which has been shown to increase binding affinity for human STING. nih.govresearchgate.net

A crucial modification in ML RR-S2 CDA is the replacement of two non-bridging oxygen atoms in the phosphate (B84403) backbone with sulfur atoms, creating dithioate linkages (S2). nih.gov These phosphorothioate (B77711) modifications are in the [Rp,Rp] stereochemical configuration, which is critical for its enhanced biological activity and resistance to enzymatic breakdown. dcchemicals.comnih.gov This contrasts with natural CDNs like 2'3'-cGAMP and c-di-AMP, which have a standard phosphodiester backbone, making them susceptible to hydrolysis. mdpi.comdovepress.com

| Compound | Linkage Type | Backbone Chemistry | Stereochemistry | Origin |

|---|---|---|---|---|

| ML RR-S2 CDA | Mixed 2'-5' and 3'-5' | Dithio-phosphorothioate (S2) | [Rp,Rp] | Synthetic |

| 2'3'-cGAMP | Mixed 2'-5' and 3'-5' | Phosphodiester | N/A | Endogenous (Mammalian) |

| c-di-AMP | Canonical 3'-5' | Phosphodiester | N/A | Endogenous (Bacterial) |

The unique structural features of ML RR-S2 CDA translate to superior STING binding and activation. The mixed-linkage structure leads to increased thermal stability of human STING in differential scanning fluorimetry (DSF) assays, which indicates a stronger binding affinity compared to CDNs with canonical linkages. caymanchem.comunige.ch

Consequently, ML RR-S2 CDA is a more potent activator of the STING pathway. It demonstrates an enhanced ability to induce Type I interferon (IFN) production in human THP-1 monocytes when compared to unmodified c-di-AMP. caymanchem.com Furthermore, studies show that ML RR-S2 CDA induces significantly higher levels of IFN-β and other pro-inflammatory cytokines, such as TNF-α and IL-6, in both murine and human immune cells compared to the endogenous ligand 2'3'-cGAMP. nih.gov A key advantage is its ability to potently activate all five major human STING alleles, including the REF and Q alleles, which are refractory to stimulation by some canonical bacterial CDNs. nih.govmedchemexpress.com In contrast, the response to natural CDNs can be variable across these different human STING genotypes. biomol.com

Comparative Studies with Other Synthetic STING Agonists (e.g., IACS-8779, IACS-8803, MK-1454)

The development of ML RR-S2 CDA (also known as ADU-S100) paved the way for further structure-activity relationship (SAR) studies, leading to the creation of even more potent synthetic agonists. medchemexpress.comresearchgate.net

Subsequent research focused on introducing further modifications to the 2',3'-phosphorothioate-CDA scaffold to enhance potency. nih.gov This led to the discovery of compounds like IACS-8779 and IACS-8803, which incorporated targeted modifications to the nucleobase and ribose portions of the molecule. researchgate.netnih.gov These rationally designed changes resulted in agonists with superior ability to activate the STING pathway compared to the clinical benchmark ML RR-S2 CDA. researchgate.netnih.gov For instance, the introduction of a 7-deaza-adenine substitution was found to significantly impact activity, with specific regioisomers showing equivalent or greater potency than ML RR-S2 CDA. nih.gov These findings highlight that while the mixed-linkage dithio-phosphorothioate backbone of ML RR-S2 CDA is a major advance, further optimization of the nucleobase and sugar moieties can yield substantial gains in potency. researchgate.netnih.gov MK-1454 is another synthetic CDN analog that has advanced to clinical evaluation, representing a similar class of potent, modified STING agonists. researchgate.net

In head-to-head comparisons using in vitro cellular assays, newer synthetic agonists have demonstrated improved performance over ML RR-S2 CDA. In human THP-1-Dual™ reporter cells, which measure the activation of the IRF3 pathway downstream of STING, IACS-8779 showed equivalent activity to ML RR-S2 CDA, while IACS-8803 was significantly more potent. nih.gov These compounds also showed robust activation of mouse STING in J774-Dual™ cells. nih.gov The enhanced potency of these second-generation agonists is also evident in their ability to stimulate various human STING alleles. researchgate.net This continuous improvement underscores the value of ongoing SAR studies in developing STING agonists with optimal activity profiles for therapeutic applications.

| Compound | Relative Potency (IRF3 Activation in THP-1 cells) | Key Structural Features |

|---|---|---|

| ML RR-S2 CDA (ADU-S100) | Benchmark | Mixed-linkage, dithio-phosphorothioate CDA |

| IACS-8779 | Equivalent to Benchmark | Modified 2',3'-phosphorothioate CDA (7-deaza-adenine) |

| IACS-8803 | Superior to Benchmark | Modified 2',3'-phosphorothioate CDA (nucleobase/ribose mods) |

| MK-1454 | Clinically Investigated Agonist | Synthetic CDN analog |

Impact of Phosphodiesterase Resistance on In Vitro and In Vivo Performance

A primary limitation of natural CDNs for therapeutic use is their rapid degradation by phosphodiesterases, particularly ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). mdpi.comnih.gov ENPP1 efficiently hydrolyzes the phosphodiester bonds of 2'3'-cGAMP, limiting its half-life and dampening its anti-tumor activity. unige.chnih.gov

The dithio-phosphorothioate modification in the backbone of ML RR-S2 CDA is a key design feature that confers significant resistance to this enzymatic hydrolysis. nih.govmdpi.com This increased stability is a major factor behind its enhanced cellular potency and robust in vivo performance. dcchemicals.com By resisting degradation, ML RR-S2 CDA can engage the STING receptor for a prolonged period, leading to a more sustained and potent downstream signaling cascade, including the production of type I interferons and other cytokines. nih.govmdpi.com This improved stability and resulting potent immune activation are directly linked to its profound anti-tumor efficacy observed in multiple preclinical mouse models, an effect significantly greater than that seen with endogenous CDNs. nih.govmdpi.com The development of phosphodiesterase-resistant analogs like ML RR-S2 CDA was a critical step in making STING agonists viable clinical candidates. mdpi.com

Future Research Directions and Theoretical Perspectives

Exploration of Advanced Synthetic Methodologies for Enantiopure Derivatives

The synthesis of cyclic dinucleotides (CDNs) like ML RR-S2 CDA ammonium (B1175870) salt presents considerable challenges, particularly concerning the stereocontrol of the phosphorothioate (B77711) linkages. The "RR" designation in ML RR-S2 CDA refers to the specific stereochemistry at the two phosphorus centers, which is crucial for its high affinity and activation of the STING protein. Future research will need to focus on developing more efficient and scalable stereoselective synthetic methods.

Current strategies often involve multi-step processes with the separation of diastereomers, which can be low-yielding. nih.gov Advanced methodologies to be explored include:

Catalytic Asymmetric Synthesis: The development of chiral catalysts that can direct the stereoselective formation of the phosphorothioate linkages would be a significant breakthrough. nih.gov Chiral phosphoric acid catalysts, for example, have shown promise in controlling the stereochemistry of phosphoramidite (B1245037) couplings. nih.gov

Novel P(V) Reagents: The use of P(V)-based reagents, as opposed to the more traditional P(III) chemistry, offers a different approach to stereocontrolled synthesis. thieme-connect.com These reagents can be designed to deliver the phosphorothioate moiety with a defined stereochemistry, thus avoiding the formation of diastereomeric mixtures. nih.govthieme-connect.com

Enzymatic Synthesis: Biocatalytic approaches using engineered enzymes could provide a highly efficient and stereospecific means of synthesizing enantiopure CDN derivatives.

These advanced synthetic strategies will not only facilitate the production of ML RR-S2 CDA but also enable the synthesis of a wider range of enantiopure derivatives with modified nucleobases, sugars, or linkage chemistries, allowing for a more systematic exploration of the structure-activity relationship.

Detailed Investigation of Stereochemical Influence on STING Binding and Activation

The chirality at the phosphorus centers of phosphorothioate-modified CDNs is a critical determinant of their biological activity. The (Rp,Rp) configuration of ML RR-S2 CDA is known to be the more active diastereomer. mdpi.com However, a more detailed understanding of how stereochemistry influences STING binding and the subsequent conformational changes that lead to activation is needed.

Future investigations should focus on:

High-Resolution Structural Studies: Co-crystal structures of different stereoisomers of ML RR-S2 CDA in complex with various human STING alleles will provide precise insights into the atomic interactions that govern binding affinity and specificity.

Biophysical Characterization: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantify the binding kinetics and thermodynamics of different stereoisomers, revealing the energetic contributions of specific stereochemical configurations.

Computational Modeling: Molecular dynamics simulations can be employed to model the dynamic behavior of STING in complex with different stereoisomers, providing a deeper understanding of how P-chirality affects the conformational landscape of the receptor and its activation state.

A thorough understanding of these stereochemical influences will be instrumental in the rational design of next-generation STING agonists with optimized potency and selectivity.

Unraveling Novel Molecular Interactions Beyond the Canonical STING Pathway

While the primary mechanism of action of ML RR-S2 CDA is the activation of the canonical STING-TBK1-IRF3 signaling axis, leading to the production of type I interferons, there is emerging evidence that STING signaling can be more complex. youtube.com Future research should explore potential non-canonical signaling pathways and STING-independent effects of CDNs.

Areas for investigation include:

Non-Canonical NF-κB Activation: Investigating whether ML RR-S2 CDA can induce non-canonical NF-κB signaling and the functional consequences of this activation in different cell types.

STING-Independent Effects: Some studies have suggested that CDNs can have biological effects that are independent of STING, such as the activation of the NLRP3 inflammasome. nih.gov It is important to determine if ML RR-S2 CDA or its derivatives exhibit any such off-target activities, which could have both therapeutic and toxicological implications.

Crosstalk with Other Signaling Pathways: A systems-level approach could be used to identify potential crosstalk between the STING pathway and other innate and adaptive immune signaling pathways following stimulation with ML RR-S2 CDA.

Unraveling these novel molecular interactions will provide a more complete picture of the biological effects of ML RR-S2 CDA and may reveal new therapeutic opportunities or potential for off-target effects.

Design and Synthesis of Next-Generation Delivery Systems for Enhanced Immunomodulation

A major challenge for CDN-based STING agonists is their delivery to the cytosol of target cells, as they are charged molecules with poor membrane permeability. nih.gov Furthermore, systemic administration can lead to off-target effects. researchgate.net Therefore, the development of advanced delivery systems is crucial for improving the therapeutic index of ML RR-S2 CDA.

Future research should focus on:

Nanoparticle-Based Systems: Designing and synthesizing novel nanoparticle formulations, such as lipid nanoparticles (LNPs), polymersomes, and biodegradable mesoporous silica (B1680970) nanoparticles, to encapsulate ML RR-S2 CDA. nih.govnih.govnih.govmssm.edu These systems can protect the agonist from degradation, enhance its circulation time, and facilitate its uptake by target cells. nih.govnih.gov

Targeted Delivery: Functionalizing delivery systems with ligands that target specific immune cells, such as dendritic cells or macrophages, to increase the local concentration of the agonist in the tumor microenvironment and draining lymph nodes. chinesechemsoc.org

Stimuli-Responsive Systems: Developing delivery systems that release their cargo in response to specific stimuli in the tumor microenvironment, such as low pH or the presence of certain enzymes, to further enhance tumor-specific delivery. nih.gov

These next-generation delivery systems will be key to enabling systemic administration of ML RR-S2 CDA and maximizing its immunomodulatory effects while minimizing systemic toxicity.

Mechanistic Elucidation of Long-Term Immune Memory Induction

A critical aspect of successful cancer immunotherapy is the induction of long-term, tumor-specific immune memory, which can prevent tumor recurrence. researchgate.net While STING agonists like ML RR-S2 CDA have been shown to induce durable anti-tumor immunity in preclinical models, the underlying mechanisms are not fully understood. biorxiv.orgbiorxiv.org

Future research should aim to:

Characterize Memory T Cell Responses: Perform in-depth analysis of the phenotype, function, and longevity of the memory T cell populations generated following treatment with ML RR-S2 CDA. This includes both CD8+ and CD4+ T cell subsets.

Investigate the Role of Different Immune Cells: Determine the relative contributions of different immune cell types, such as dendritic cells, macrophages, and NK cells, in the induction and maintenance of immune memory.

Explore the Impact of the Tumor Microenvironment: Investigate how the tumor microenvironment influences the development of immune memory following STING agonist therapy and how this can be modulated to enhance long-term efficacy.

Cell-Intrinsic and Extrinsic Mechanisms: Dissect the T cell-intrinsic and extrinsic mechanisms by which STING signaling regulates the fitness and survival of memory T cells. nih.gov

A comprehensive understanding of how ML RR-S2 CDA promotes immunological memory will be crucial for designing combination therapies that can lead to durable clinical responses.

Comprehensive Understanding of Potential Off-Target Interactions in Complex Biological Systems

While ML RR-S2 CDA is designed to be a specific activator of STING, it is important to thoroughly investigate its potential for off-target interactions in complex biological systems. Such interactions could lead to unexpected toxicities or modulate the therapeutic efficacy of the compound.

Future research in this area should involve:

Proteome-Wide Profiling: Employing unbiased proteomic approaches, such as chemical proteomics, to identify potential off-target binding proteins of ML RR-S2 CDA and its metabolites.

Systems Biology Approaches: Using transcriptomic, proteomic, and metabolomic profiling to obtain a global view of the cellular pathways that are perturbed by ML RR-S2 CDA treatment, beyond the immediate STING signaling cascade.

In Vivo Toxicity Studies: Conducting comprehensive in vivo toxicity studies in relevant animal models to identify any potential on-target or off-target toxicities associated with acute or chronic administration of ML RR-S2 CDA.

Q & A

Q. What is the molecular mechanism by which ML RR-S2 CDA ammonium salt activates STING, and how does this differ from endogenous cyclic dinucleotides (CDNs)?